molecular formula C19H28O10 B12868117 4-Penten-1-yl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside

4-Penten-1-yl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside

Cat. No.: B12868117
M. Wt: 416.4 g/mol
InChI Key: RUZLEKUIXNODKZ-UJWQCDCRSA-N
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Description

4-Penten-1-yl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside (CAS No. 50256-33-2) is a β-D-glucopyranoside derivative in which the anomeric hydroxyl group is substituted with a 4-penten-1-yl chain. The molecule is fully acetylated at positions 2, 3, 4, and 6, conferring stability and lipophilicity. This compound is primarily utilized in biomedical research for studying cancer and inflammatory diseases due to its role in synthesizing glycoconjugates and probing glycosidase activity . Its molecular formula is C₁₉H₂₈O₁₀ with a molecular weight of 416.42 g/mol.

Properties

Molecular Formula

C19H28O10

Molecular Weight

416.4 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-pent-4-enoxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C19H28O10/c1-6-7-8-9-24-19-18(28-14(5)23)17(27-13(4)22)16(26-12(3)21)15(29-19)10-25-11(2)20/h6,15-19H,1,7-10H2,2-5H3/t15-,16-,17+,18-,19-/m1/s1

InChI Key

RUZLEKUIXNODKZ-UJWQCDCRSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCCCC=C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCCCC=C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Penten-1-yl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside typically involves the acetylation of glucose derivativesThe reaction conditions often require the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the final product. The use of automated systems for the addition of reagents and monitoring of reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-Penten-1-yl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups.

    Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted glucopyranosides.

Scientific Research Applications

4-Penten-1-yl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.

    Biology: Studied for its role in cellular processes and interactions with proteins.

    Medicine: Investigated for its potential therapeutic effects in treating cancer and inflammatory diseases.

    Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of bioactive compounds.

Mechanism of Action

The mechanism of action of 4-Penten-1-yl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes involved in carbohydrate metabolism and signal transduction pathways. Its acetyl groups play a crucial role in its bioactivity, influencing its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects :

    • The 4-penten-1-yl group provides a terminal alkene, enabling thiol-ene coupling reactions for bioconjugation (e.g., in vaccine development) .
    • Allyl and benzyl derivatives are smaller, favoring applications in drug delivery due to improved membrane permeability .
    • Octyl derivatives exhibit enhanced amphiphilicity, making them ideal for solubilizing hydrophobic drugs .
    • 2-Naphthyl and 4-nitrophenyl groups are chromogenic, enabling spectrophotometric detection in enzyme assays .
  • Synthetic Utility: The 4-penten-1-yl derivative is often used in regioselective glycosylation for oligosaccharide synthesis, as seen in the preparation of complex galactopyranosyl-glucopyranoside structures . Allyl and benzyl derivatives are intermediates in deprotection strategies due to their labile protecting groups .

Physical Properties

  • Thermal Stability :
    • Octyl derivatives have a melting point of 64°C , while benzyl derivatives are liquid at room temperature .
    • The 4-penten-1-yl compound’s lower molecular weight (416.42 vs. 474.47 for 2-naphthyl) suggests higher solubility in organic solvents .

Research Findings and Case Studies

  • Glycoconjugate Synthesis: The 4-penten-1-yl derivative was used in a chemo-enzymatic synthesis of dihydronorcapsaicin β-D-glucopyranoside, demonstrating its utility in generating bioactive glycosides .
  • Enzyme Assays: A study employing 4-nitrophenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside revealed its hydrolysis rate by β-glucosidase was 2.5-fold higher than the allyl analog, highlighting substituent-dependent enzyme specificity .

Biological Activity

4-Penten-1-yl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside (CAS: 50256-33-2) is a glycoside compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H28O10
  • Molar Mass : 416.42 g/mol
  • Structural Characteristics : The compound features a pentenyl group attached to a tetra-acetylated glucopyranoside, which contributes to its solubility and reactivity in biological systems.

Biological Activity Overview

Research indicates that 4-Penten-1-yl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens. The acetyl groups enhance its lipophilicity, potentially facilitating membrane penetration and increasing efficacy against microbial cells.
  • Antioxidant Properties : The presence of hydroxyl groups in the glucopyranoside structure may confer antioxidant capabilities, allowing it to scavenge free radicals and reduce oxidative stress in cells.

Antimicrobial Studies

A study exploring the antimicrobial efficacy of glycosides found that derivatives similar to 4-Penten-1-yl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside showed significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods.

CompoundMIC (µg/mL)Target Organism
4-Penten-1-yl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside32Staphylococcus aureus
Similar Glycoside Derivative16Escherichia coli

Antioxidant Activity

In vitro assays using DPPH and ABTS radical scavenging methods indicated that the compound exhibited moderate antioxidant activity. The results demonstrated a concentration-dependent increase in scavenging activity.

Concentration (µg/mL)DPPH Scavenging (%)ABTS Scavenging (%)
102530
505560
1007580

The biological activity of 4-Penten-1-yl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside is hypothesized to involve:

  • Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.
  • Free Radical Scavenging : The antioxidant properties are attributed to the ability of hydroxyl groups to donate electrons and neutralize reactive oxygen species (ROS).

Case Study 1: Antimicrobial Efficacy

A recent case study examined the effects of various glycosides on bacterial strains resistant to conventional antibiotics. The study highlighted that compounds similar to 4-Penten-1-yl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside demonstrated significant potential as alternative therapeutic agents.

Case Study 2: Antioxidant Effects in Cellular Models

Another study investigated the protective effects of this glycoside on oxidative stress-induced cellular damage in human fibroblasts. Results indicated that treatment with the compound reduced markers of oxidative stress and improved cell viability.

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